molecular formula C13H13N B13020241 2-Phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole

2-Phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole

Cat. No.: B13020241
M. Wt: 183.25 g/mol
InChI Key: HHEUETIFXJDRCR-UHFFFAOYSA-N
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Description

2-Phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is a compound with a unique fused ring system. Its structure includes a cyclopentane ring fused to a pyrrole ring, and it features a phenyl group attached to one of the carbons in the cyclopentane ring. This compound has attracted attention due to its diverse applications in both synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes: One notable synthetic route involves an Au(I)-catalyzed tandem reaction . Researchers have developed a method to synthesize 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives from 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or NH₄OAc . This reaction yields a series of polysubstituted pyrroles in moderate to good yields .

Industrial Production: While industrial-scale production methods are less common, the synthetic route mentioned above provides a foundation for further optimization and scale-up.

Chemical Reactions Analysis

2-Phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substituents on the phenyl ring can be modified through substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as KMnO₄, PCC, or DMSO can be employed.

    Reduction: Reducing agents like NaBH₄ or LiAlH₄ are commonly used.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

Major Products: The specific products formed depend on the reaction conditions and substituents present. Detailed studies are needed to explore the full scope of reactivity.

Scientific Research Applications

2-Phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole finds applications in:

Mechanism of Action

The exact mechanism by which 2-Phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While 2-Phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is unique, it shares features with related compounds:

    1,4,5,6-Tetrahydrocyclopenta[b]pyrrole: The unsubstituted parent compound.

    Other Polysubstituted Pyrroles: Explore analogs with varying substituents.

Properties

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole

InChI

InChI=1S/C13H13N/c1-2-5-10(6-3-1)13-9-11-7-4-8-12(11)14-13/h1-3,5-6,9,14H,4,7-8H2

InChI Key

HHEUETIFXJDRCR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NC(=C2)C3=CC=CC=C3

Origin of Product

United States

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